molecular formula C3H5NO2Se- B1234586 hydrogen L-selenocysteinate

hydrogen L-selenocysteinate

Cat. No. B1234586
M. Wt: 166.05 g/mol
InChI Key: FDKWRPBBCBCIGA-REOHCLBHSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

L-selenocysteinate(1-) is a selenocysteinate(1-). It is a conjugate base of a L-selenocysteine. It is a conjugate acid of a L-selenocysteinate(2-). It is an enantiomer of a D-selenocysteinate(1-).

Scientific Research Applications

Fluorescent Probes for Selenols Detection

Hydrogen L-selenocysteinate plays a key role in the development of fluorescent probes for detecting selenols, which are crucial in cancer research and disease treatment. Recent advancements in fluorescent methods have enabled biological imaging of cells or in vivo, highlighting the significance of detecting selenols (Gao et al., 2020).

Role in [NiFeSe] Hydrogenase Maturation and Catalysis

Selenocysteine, a component of hydrogen L-selenocysteinate, is integral to the maturation and catalysis of [NiFeSe] hydrogenases. These enzymes exhibit high catalytic activity and are crucial for hydrogen production, with a bias towards H2 production and reduced H2 inhibition. They also show rapid reactivation after oxygen exposure, unlike [NiFe] hydrogenases (Marques et al., 2017).

Polarographic Study of Catalytic Hydrogen Wave

Research on the catalytic hydrogen wave exhibited by selenocysteine, formed from hydrogen L-selenocysteinate, has been conducted. This study has implications for analytical determination in various chemical contexts (Voicu & Calusaru, 1973).

Metabolism in Mice

A study identified and analyzed the metabolism of selenocysteine-glutathione selenenyl sulfide in mice, originating from the administration of hydrogen L-selenocysteinate. This research provides insights into the metabolic pathways of selenium-containing compounds in animals (Hasegawa et al., 1996).

Redox State-Dependent Structural Changes in [NiFeSe] Hydrogenase

The study of redox state-dependent structural changes in [NiFeSe] hydrogenase, which contains selenocysteine, reveals insights into pathways of oxygen inactivation in hydrogenases. This research contributes to understanding the structural dynamics of these enzymes under different redox conditions (Marques et al., 2013).

Role as a Reductase in Selenoprotein S

Hydrogen L-selenocysteinate's role in Selenoprotein S, which acts as a reductase, highlights its importance in cellular protection against oxidative stress. This understanding aids in comprehending how cells regulate their response to oxidative stress, impacting human health and aging (Liu, Li, & Rozovsky, 2013).

properties

Product Name

hydrogen L-selenocysteinate

Molecular Formula

C3H5NO2Se-

Molecular Weight

166.05 g/mol

InChI

InChI=1S/C3H6NO2Se/c4-2(1-7)3(5)6/h2H,1,4H2,(H,5,6)/p-1/t2-/m0/s1

InChI Key

FDKWRPBBCBCIGA-REOHCLBHSA-M

Isomeric SMILES

C([C@@H](C(=O)[O-])N)[Se]

Canonical SMILES

C(C(C(=O)[O-])N)[Se]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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